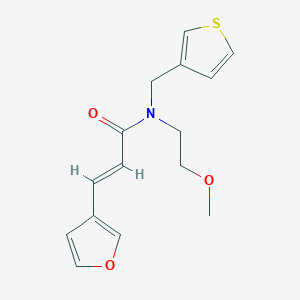
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Applications De Recherche Scientifique
1. Potential in Cancer Treatment
Research indicates that derivatives of acrylamide, including furan and thiophene analogs, show promise as cytotoxic agents against various cancer cell lines. A focused library development identified several acrylamide analogs with enhanced cytotoxicity, suggesting potential for development as cancer therapeutics (Tarleton et al., 2013).
2. Enzymatic Activity Inhibition in Viral Diseases
(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide has been found to suppress the enzymatic activities of SARS coronavirus helicase, highlighting its potential use as an inhibitor against coronaviruses (Lee et al., 2017).
3. Role in Corrosion Inhibition
Acrylamide derivatives have been studied for their impact as corrosion inhibitors. Research shows that certain acrylamide derivatives effectively inhibit corrosion in specific metal and chemical environments, offering potential applications in material science (Abu-Rayyan et al., 2022).
4. Catalytic Applications
Studies on palladium-catalyzed alkenation of thiophenes and furans using acrylamides suggest potential applications in catalysis, contributing to the development of various olefinic compounds (Zhao et al., 2009).
5. Photophysical Properties for Material Science
Research into the synthesis and photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, which include acrylonitrile derivatives, indicates potential applications in material sciences, particularly in the field of optoelectronics (Li et al., 2010).
Propriétés
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-5-9-20-12-14)15(17)3-2-13-4-7-19-11-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQBZSNEYLPHJA-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C=CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=CSC=C1)C(=O)/C=C/C2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-N,N-dimethyl-1-([1,3]thiazolo[4,5-c]pyridin-2-yl)pyrrolidine-3-carboxamide](/img/structure/B2407603.png)

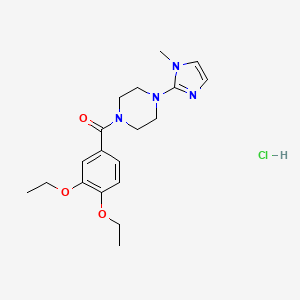
![9-(tert-Butyl) 1-ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B2407608.png)
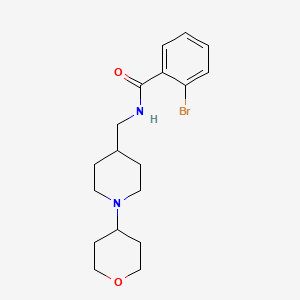
![N,N-dimethyl-N'-[4-(pyrrolidin-1-yl)benzyl]propane-1,3-diamine](/img/structure/B2407612.png)
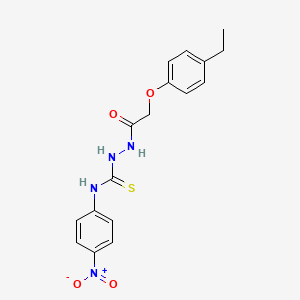
![tert-Butyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B2407617.png)
![4-[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2407618.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2407619.png)
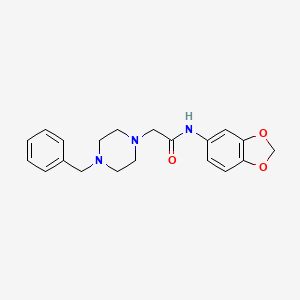
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2407621.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2407622.png)